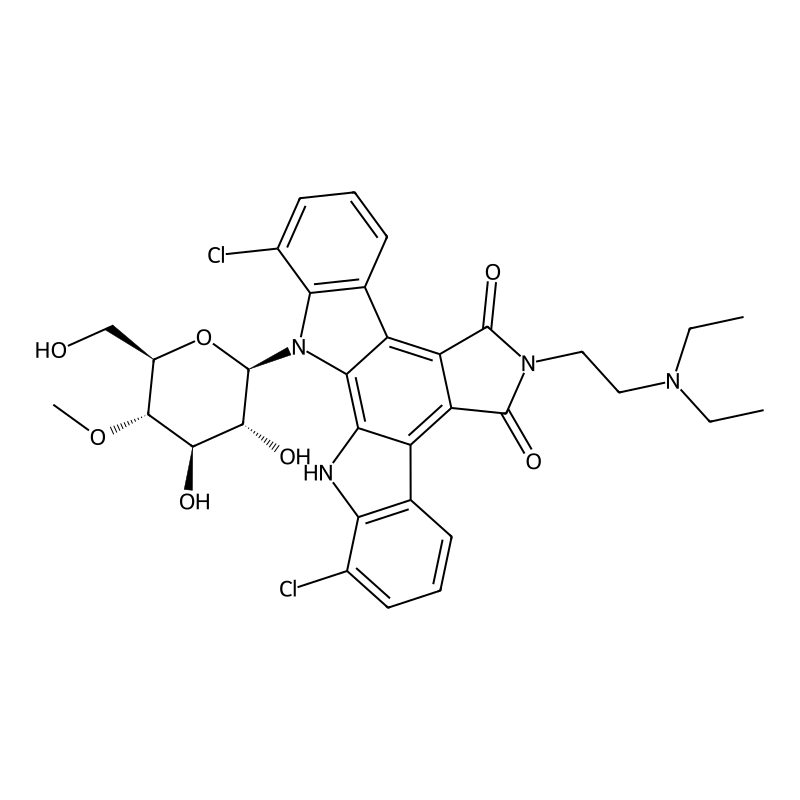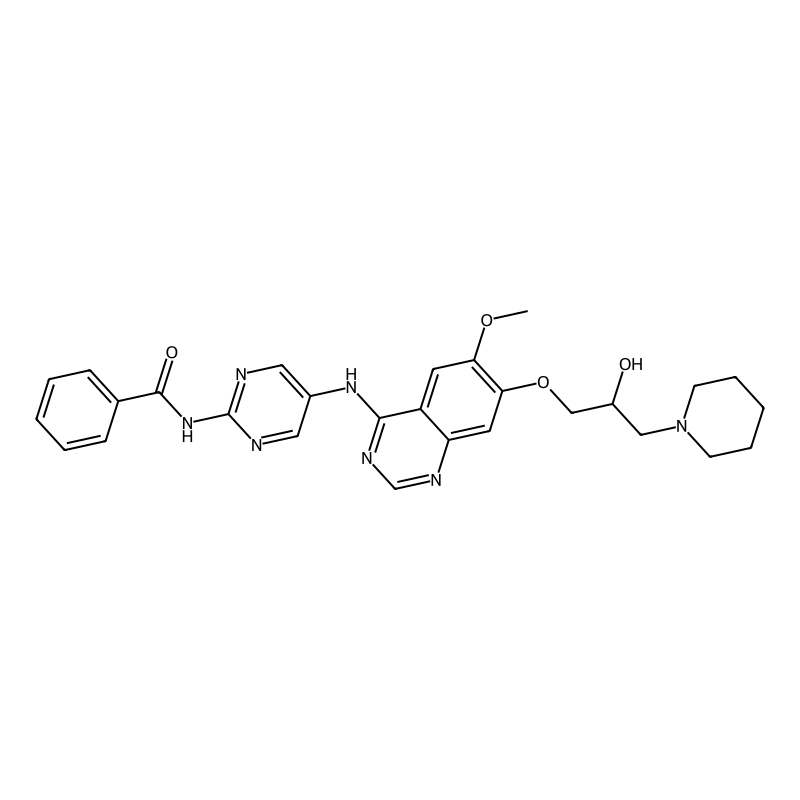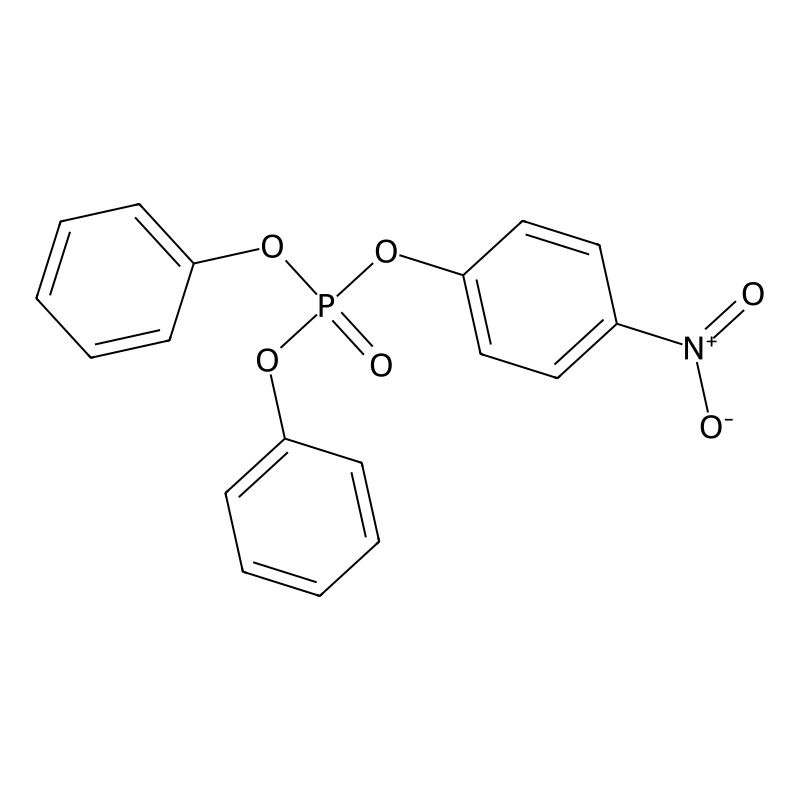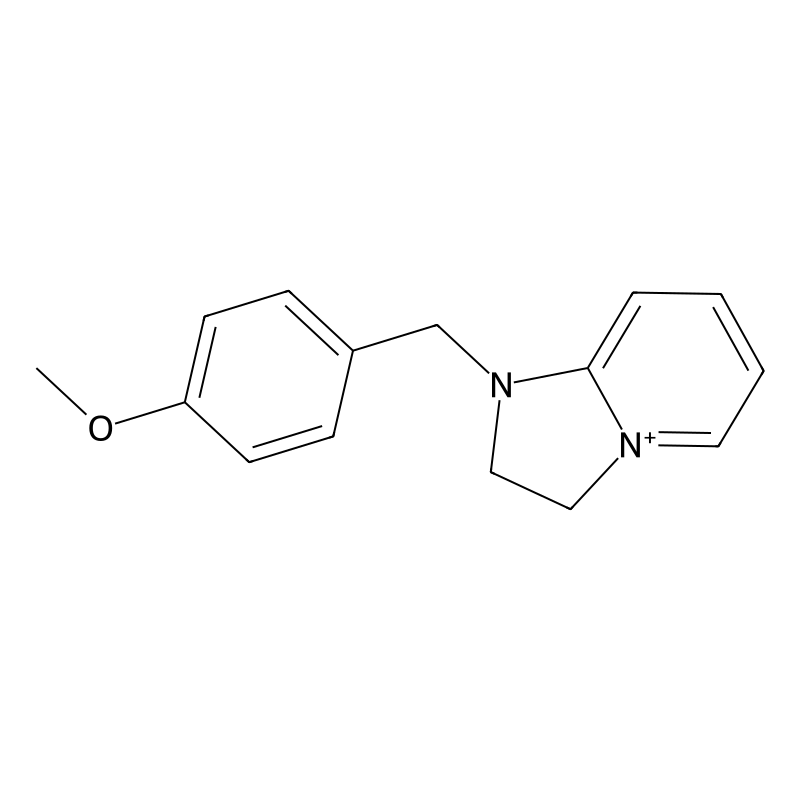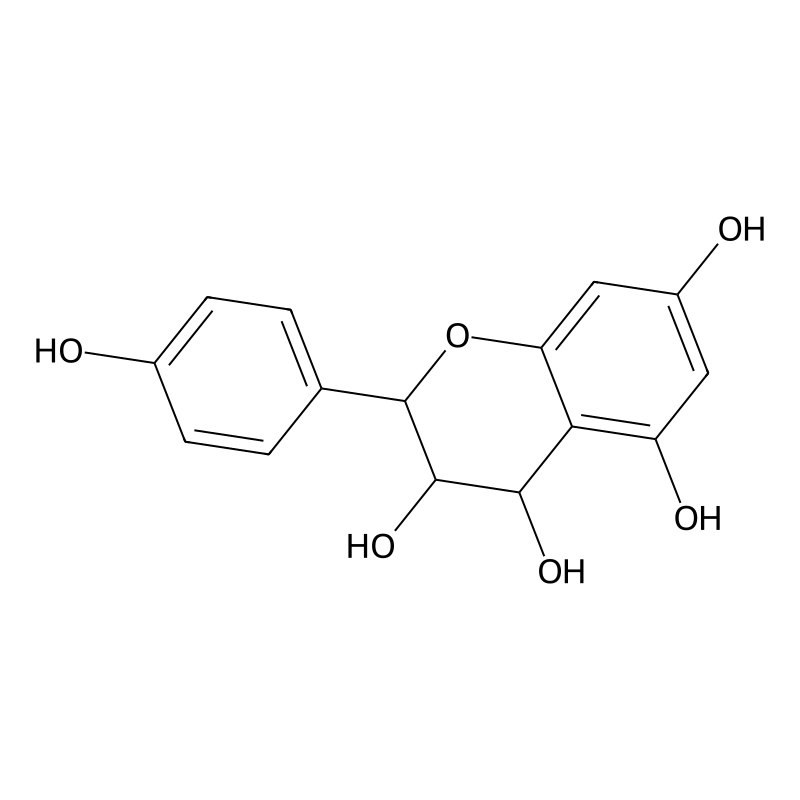Foretinib
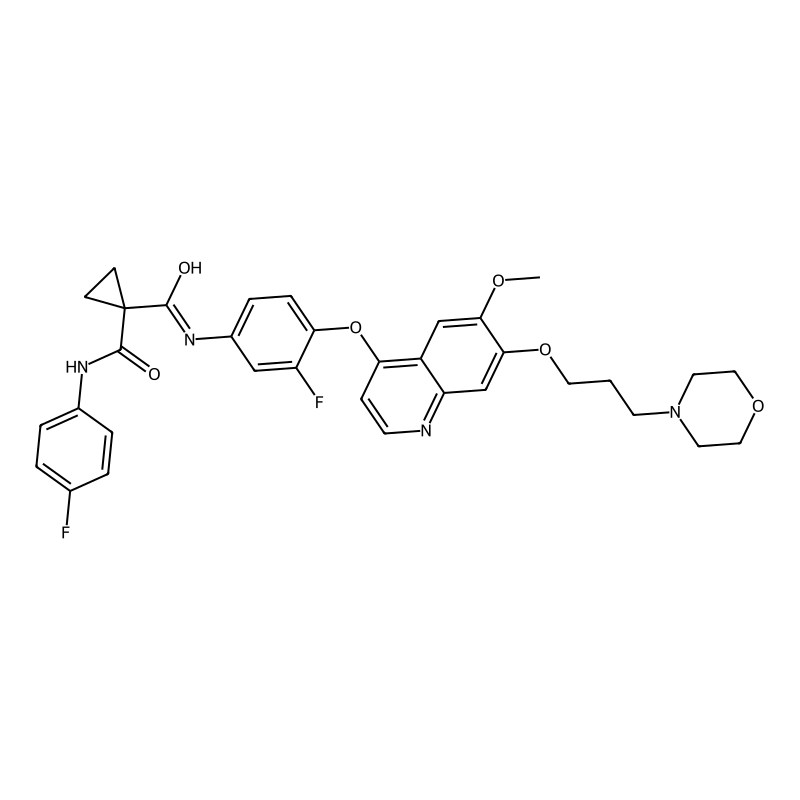
Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
solubility
Synonyms
Canonical SMILES
Non-Small Cell Lung Cancer (NSCLC)
Foretinib has been extensively studied in the context of NSCLC, particularly in tumors with alterations in the c-Met gene. Mutations or amplifications in c-Met can lead to uncontrolled cell growth and contribute to tumor progression. Studies have shown promising results for Foretinib in combination with other therapies for patients with c-Met-positive NSCLC. A clinical trial published in The Lancet Oncology demonstrated that Foretinib combined with Erlotinib (another targeted therapy) improved progression-free survival compared to Erlotinib alone for patients with c-Met-positive NSCLC [1].
Other Solid Tumors
Research is ongoing to explore the efficacy of Foretinib in other solid tumors beyond NSCLC. Preclinical studies suggest potential benefits in various cancers, including:
- Gastrointestinal Stromal Tumors (GIST) [2]
- Hepatocellular Carcinoma (HCC) [3]
- Papillary Thyroid Carcinoma [4]
Understanding Tumor Microenvironment
The tumor microenvironment plays a crucial role in cancer progression. Foretinib, beyond its direct effect on cancer cells, might also influence the tumor microenvironment. Studies suggest it could:
- Inhibit the formation of blood vessels that supply tumors (angiogenesis) [5]
- Suppress the activity of immune-suppressive cells within the tumor microenvironment [6]
These findings indicate that Foretinib might have additional benefits beyond just targeting cancer cells, potentially leading to more comprehensive anti-tumor effects.
Please note
Foretinib is still under investigation, and it is not currently a standard treatment for any type of cancer.
Foretinib is a small molecule compound that acts as a multikinase inhibitor, primarily targeting receptor tyrosine kinases such as c-Met and vascular endothelial growth factor receptor 2 (VEGFR-2). It was developed by Exelixis and is under investigation for its potential in treating various cancers, particularly those characterized by aberrant MET signaling. The compound's chemical formula is , and it has a molecular weight of approximately 632.65 g/mol . Foretinib is designed to inhibit multiple signaling pathways involved in tumor growth, metastasis, and angiogenesis, making it a candidate for targeted cancer therapies .
Foretinib's primary mechanism of action involves targeting and inhibiting the c-Met and VEGFR-2 tyrosine kinases []. These kinases play a critical role in promoting cancer cell growth, survival, and metastasis by activating various signaling pathways.
c-Met Inhibition
Overexpression or mutations in the c-Met gene are observed in various cancers. Foretinib binds to the ATP-binding pocket of c-Met, preventing it from binding to ATP, the essential energy source for its activity. This disrupts downstream signaling pathways like MAPK and PI3K/Akt, leading to cell cycle arrest and apoptosis (programmed cell death) in cancer cells.
VEGFR-2 Inhibition
VEGFR-2 is a key regulator of angiogenesis, the formation of new blood vessels. Tumors require a constant supply of blood for oxygen and nutrients, making VEGFR-2 a potential target for cancer therapy. Foretinib binds to VEGFR-2, hindering its ability to bind to VEGF (vascular endothelial growth factor), the primary driver of angiogenesis. This ultimately leads to decreased tumor vascularization and oxygen/nutrient deprivation, hindering tumor growth and promoting cell death.
- Diarrhea
- Nausea and vomiting
- Fatigue
- Rash
- Peripheral edema (swelling)
- Hypertension (high blood pressure)
Foretinib exhibits significant biological activity by inhibiting the activation of key kinases involved in cancer progression. Specifically, it decreases cell proliferation and promotes apoptosis in various cancer cell lines. In vitro studies have shown that foretinib enhances radiosensitivity in esophageal squamous carcinoma cells by inducing apoptosis and causing G2/M phase cell cycle arrest . The drug modulates the expression of proteins associated with apoptosis, such as Bcl-2 and Bax, thus influencing the mitochondrial apoptotic pathway .
Foretinib is primarily investigated for its application in oncology as a targeted therapy for various solid tumors. Its ability to inhibit multiple receptor tyrosine kinases makes it suitable for treating cancers with known MET mutations or overexpression. Clinical trials have evaluated its efficacy in conditions like hereditary papillary renal cell carcinoma and other malignancies associated with aberrant MET signaling . Despite its potential, development has faced challenges, leading to discontinuation in some clinical studies as of 2015 .
Interaction studies have highlighted foretinib's role in modulating various signaling pathways through its kinase inhibition profile. It has been shown to interact with several other kinases beyond c-Met and VEGFR-2, including RON, AXL, Tie-2, c-KIT, Flt-3, and PDGFR. These interactions suggest a broad spectrum of activity that could be leveraged for combination therapies in cancer treatment . Understanding these interactions is crucial for predicting potential side effects and optimizing therapeutic regimens.
Several compounds exhibit similar mechanisms of action or target profiles as foretinib. Notable examples include:
| Compound Name | Target Kinases | Unique Features |
|---|---|---|
| Cabozantinib | c-Met, VEGFR | FDA-approved; used for advanced renal cell carcinoma |
| Crizotinib | c-Met, ALK | First-in-class ALK inhibitor; used for non-small cell lung cancer |
| Axitinib | VEGFR | Selective VEGFR inhibitor; approved for renal cell carcinoma |
Foretinib's uniqueness lies in its balanced inhibition across multiple receptor tyrosine kinases simultaneously, which may provide advantages in treating tumors with complex signaling networks compared to more selective inhibitors like cabozantinib or crizotinib .
Chemical Structure Analysis: Quinoline Core and Substituent Groups
Foretinib represents a sophisticated quinoline-based compound with the molecular formula C₃₄H₃₄F₂N₄O₆ and a molecular weight of 632.65 daltons [1] [3]. The International Union of Pure and Applied Chemistry name for this compound is N-[3-fluoro-4-({6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinolin-4-yl}oxy)phenyl]-N-(4-fluorophenyl)cyclopropane-1,1-dicarboxamide [2] [3].
The molecular architecture of foretinib is characterized by a central quinoline heterocyclic system serving as the core scaffold [1] [5]. This quinoline ring system is substituted at multiple positions with distinct functional groups that contribute to its biological activity and physicochemical properties [5]. At position 4 of the quinoline ring, there is a 2-fluoro-4-[({1-[(4-fluorophenyl)carbamoyl]cyclopropyl}carbonyl)amino]phenoxy substituent [1]. The position 6 bears a methoxy group, while position 7 is substituted with a 3-(morpholin-4-yl)propoxy chain [1] [3].
The structural complexity extends beyond the quinoline core to include a cyclopropane-1,1-dicarboxamide moiety, which serves as a critical linker connecting the quinoline system to two distinct phenyl rings [2] [3]. One phenyl ring contains a fluorine substituent at the para position, while the other phenyl ring bears a fluorine atom at the meta position and serves as the connection point to the quinoline system through an oxygen bridge [3] [4].
The Chemical Abstracts Service registry number for foretinib is 849217-64-7, and it possesses the simplified molecular-input line-entry system notation: COC1=C(OCCCN2CCOCC2)C=C2N=CC=C(OC3=CC=C(NC(=O)C4(CC4)C(=O)NC4=CC=C(F)C=C4)C=C3F)C2=C1 [3] [4]. This structural arrangement positions foretinib within the class of diarylethers, characterized by the presence of the dialkyl ether functional group connecting aromatic systems [10].
Crystallographic and Spectroscopic Properties
Foretinib exhibits distinct crystallographic characteristics that have been elucidated through X-ray diffraction studies [6] [14]. Crystal structure analysis reveals that the compound can form well-defined crystalline arrangements suitable for structural determination [6]. The crystal structure of foretinib bound to various protein targets has been solved to high resolution, with studies reporting structures at resolutions ranging from 1.67 to 2.56 Angstroms [6] [14].
The crystallographic unit cell parameters have been documented for foretinib-protein complexes, with typical dimensions including a = 50.93 Å, b = 95.33 Å, and c = 132.86 Å, with angles α = β = γ = 90°, indicating an orthorhombic space group P 21 21 21 [14]. The Matthews coefficient for these crystals is approximately 2.35, corresponding to a solvent content of 47.77% [14]. These crystallographic properties facilitate the determination of precise molecular conformations and intermolecular interactions within the crystal lattice [14].
Mass spectrometric analysis of foretinib reveals characteristic fragmentation patterns under electrospray ionization conditions [8] [26]. The precursor ion appears at m/z 633.1 in positive ion mode, corresponding to the protonated molecular ion [M+H]⁺ [8]. The primary product ion observed in tandem mass spectrometry experiments occurs at m/z 128.4, representing a significant fragmentation pathway [8]. Optimal collision energy for fragmentation has been determined to be 34.0 electron volts, with a cone voltage of 50.0 volts providing maximum sensitivity [8].
Liquid chromatography-mass spectrometry methods have been developed for foretinib analysis, with retention times typically ranging from 5 to 15 minutes depending on the chromatographic conditions employed [8] [26]. High-performance liquid chromatography separation is commonly achieved using reversed-phase C18 columns with gradient elution systems incorporating water and organic solvents [26] [27]. The compound exhibits excellent chromatographic behavior with sharp peak shapes and minimal tailing effects [8].
Ultraviolet-visible spectroscopy of foretinib demonstrates absorption characteristics consistent with its aromatic quinoline structure [24] [25]. The compound exhibits multiple absorption bands in the ultraviolet region, with significant absorption occurring between 250 and 400 nanometers [24]. These spectroscopic properties are attributed to π-π* electronic transitions within the conjugated aromatic systems [25].
Nuclear magnetic resonance spectroscopy provides detailed structural information about foretinib [31] [32]. Proton nuclear magnetic resonance spectra exhibit characteristic chemical shifts corresponding to the various proton environments within the molecule [31]. The quinoline protons typically appear in the aromatic region between 7.0 and 9.0 parts per million, while the morpholine ring protons generate signals in the aliphatic region [31]. Carbon-13 nuclear magnetic resonance spectroscopy reveals the presence of 34 distinct carbon environments, consistent with the molecular formula [32].
Infrared spectroscopy of foretinib displays characteristic vibrational bands corresponding to the various functional groups present in the molecule [33]. The carbonyl stretching vibrations of the carboxamide groups appear in the region around 1650-1680 wavenumbers, while the aromatic carbon-carbon stretching vibrations are observed between 1450 and 1600 wavenumbers [33]. The morpholine ether linkages contribute characteristic carbon-oxygen stretching bands in the fingerprint region [33].
Table 1: Key Spectroscopic and Crystallographic Properties of Foretinib
| Property | Value | Reference |
|---|---|---|
| Molecular Weight | 632.65 Da | [3] [11] |
| Melting Point | Not determined | [15] |
| Crystal Space Group | P 21 21 21 | [14] |
| Unit Cell Parameters | a=50.93Å, b=95.33Å, c=132.86Å | [14] |
| Mass Spectrum [M+H]⁺ | 633.1 m/z | [8] |
| Primary Fragment Ion | 128.4 m/z | [8] |
| Ultraviolet Absorption Range | 250-400 nm | [24] |
| Infrared Carbonyl Stretch | 1650-1680 cm⁻¹ | [33] |
Solubility, Stability, and Ionization Behavior
The solubility characteristics of foretinib have been extensively studied to understand its pharmaceutical and analytical properties [11] [20] [22]. Foretinib demonstrates excellent solubility in dimethyl sulfoxide, with concentrations up to 100 millimolar readily achievable [11] [20]. This high solubility in dimethyl sulfoxide makes it suitable for preparation of stock solutions for biological and analytical applications [20]. The compound exhibits limited aqueous solubility, which is typical for quinoline-based compounds with extensive aromatic substitution [22].
For analytical and biological applications, foretinib stock solutions are commonly prepared by dissolving the compound in dimethyl sulfoxide at concentrations of 10 millimolar, requiring approximately 0.158 milliliters of dimethyl sulfoxide per milligram of foretinib [20]. The resulting solutions maintain stability when stored at -20°C under desiccated conditions [11] [20]. Solid powder forms of foretinib demonstrate excellent stability with a shelf life of one year when stored under appropriate conditions, while dimethyl sulfoxide solutions remain stable for six months [20].
The ionization behavior of foretinib is governed by the presence of basic nitrogen atoms within the quinoline and morpholine ring systems [16] [17] [18]. While specific ionization constant values for foretinib have not been directly reported, the presence of the quinoline nitrogen and morpholine nitrogen atoms suggests the compound will exhibit basic properties with ionization constants in the range typical for similar quinoline derivatives [16] [18]. The morpholine nitrogen, being a tertiary amine, is expected to have a higher ionization constant compared to the quinoline nitrogen [18].
Partition coefficient studies indicate that foretinib possesses moderate lipophilicity, which influences its absorption and distribution properties [17] [21] [22]. The presence of multiple polar functional groups, including the morpholine ring, methoxy substituent, and carboxamide linkages, balances the lipophilic character of the aromatic ring systems [22]. This balanced lipophilicity contributes to the compound's ability to interact with both aqueous and lipid environments [21].
Thermal stability analysis reveals that foretinib maintains structural integrity under normal storage and handling conditions [23]. The compound exhibits thermal decomposition patterns characteristic of organic molecules containing multiple functional groups [23]. Initial decomposition events typically occur at elevated temperatures above 200°C, involving the loss of peripheral substituent groups before degradation of the core quinoline structure [23].
Bioavailability studies demonstrate that foretinib exhibits moderate absorption characteristics when administered orally [22]. The relative bioavailability of different formulations has been evaluated, with free base tablet and bisphosphate salt capsule formulations showing comparable pharmacokinetic parameters [22]. The area under the concentration-time curve values were 3144 and 3514 nanogram-hours per milliliter for free base and bisphosphate salt formulations, respectively [22]. Maximum plasma concentrations reached approximately 81.6 and 98.5 nanograms per milliliter for the respective formulations, with time to maximum concentration occurring at approximately 4 hours for both forms [22].
Table 2: Physicochemical Properties of Foretinib
| Property | Value | Condition | Reference |
|---|---|---|---|
| Dimethyl Sulfoxide Solubility | Up to 100 mM | Room temperature | [11] [20] |
| Aqueous Solubility | Limited | Room temperature | [22] |
| Solid Stability | 1 year | -20°C, desiccated | [20] |
| Solution Stability | 6 months | -20°C, dimethyl sulfoxide | [20] |
| Thermal Decomposition | >200°C | Atmospheric pressure | [23] |
| Bioavailability (Free Base) | 81.6 ng/mL Cmax | Oral administration | [22] |
| Bioavailability (Salt Form) | 98.5 ng/mL Cmax | Oral administration | [22] |
| Time to Maximum Concentration | ~4 hours | Both formulations | [22] |
The synthesis of foretinib has been approached through several distinct pathways, each offering unique advantages and challenges for commercial production. The core structure consists of a quinoline moiety linked to a difluorophenyl group through a cyclopropane-1,1-dicarboxamide bridge [3] [4].
Original Patent Methodology
The foundational synthetic approach was disclosed in patent WO2005030140, which describes the preparation of foretinib through a multi-step sequence [2] [5]. The key intermediate involves 6,7-dimethoxy-quinoline-4-ol, which undergoes nucleophilic substitution reactions with appropriately functionalized aromatic systems. The synthesis begins with the preparation of 4-chloro-6,7-dimethoxyquinoline from 6,7-dimethoxy-quinoline-4-ol using phosphorus oxychloride in acetonitrile at elevated temperatures of 60-77°C [2] [6].
The reaction sequence proceeds through the formation of the quinoline ether linkage, followed by coupling with cyclopropane-1,1-dicarboxylic acid derivatives. This methodology demonstrated yields in the range of 45-65%, which while adequate for research purposes, required optimization for commercial viability [7] [6].
Chinese Patent Innovations
Subsequent developments in Chinese patent literature, particularly CN103965104 and CN105218445, introduced significant improvements to the synthetic methodology [8] [9]. These approaches focused on optimizing the preparation of key intermediates and improving overall process economics. The Chinese patent CN103965104 describes a two-method approach utilizing 1,1-cyclopropanedicarboxylic acid diester as a key building block [9].
The methodology emphasizes hydrolysis reactions followed by controlled amidation processes in ethanol solvent systems. This approach demonstrated improved yield ranges of 40-55% while reducing the complexity of purification steps [8]. The process modifications included careful temperature control during hydrolysis and optimized recrystallization procedures to enhance product purity [8].
GlaxoSmithKline Optimized Process
The industrial-scale synthesis developed by GlaxoSmithKline represents a significant advancement in foretinib manufacturing [2] [6]. The process begins with large-scale preparation of 4-chloro-6,7-dimethoxyquinoline using a reactor charged with 47.0 kg of 6,7-dimethoxy-quinoline-4-ol and 318.8 kg of acetonitrile [2].
The optimized protocol involves heating the mixture to approximately 60°C before adding 130.6 kg of phosphorus oxychloride. The temperature is then raised to 77°C and maintained until reaction completion, typically requiring 13 hours with less than 3% starting material remaining as determined by high-performance liquid chromatography analysis [2]. This methodology achieves yields of 70-85%, representing a substantial improvement over earlier approaches [2].
The quenching procedure involves cooling to 2-7°C followed by addition to a chilled solution containing dichloromethane, ammonium hydroxide, and water. Subsequent workup includes phase separation, filtration through Celite, and multiple extraction and concentration steps to afford the purified intermediate [2].
| Synthetic Pathway | Key Starting Materials | Critical Reaction Conditions | Yield Range (%) | Patent Status |
|---|---|---|---|---|
| Original Patent Method (WO2005030140) | 6,7-dimethoxy-quinoline-4-ol, 3-fluoro-4-hydroxyphenyl amine | Nucleophilic substitution, 60-77°C, acetonitrile | 45-65 | Granted (expired 2024) |
| Chinese Patent Method (CN103965104) | 1,1-cyclopropanedicarboxylic acid diester, 4-chloro-6,7-dimethoxyquinoline | Hydrolysis followed by amidation, ethanol solvent | 40-55 | Active |
| Optimized GSK Method | 6,7-dimethoxy-quinoline-4-ol, phosphorus oxychloride | Chlorination at 77°C, quench at 2-7°C | 70-85 | Proprietary GSK process |
| Alternative Route via Quinoline Intermediate | 2-aminoaryl ketones, cyclopropyl derivatives | Cyclization reactions, elevated temperatures | 35-50 | Under development |
Optimization of Reaction Conditions and Yield Improvements
The development of efficient foretinib synthesis required systematic optimization of multiple reaction parameters to achieve commercially viable yields and product quality. The optimization studies focused on temperature control, solvent selection, catalyst systems, and reaction timing to maximize conversion while minimizing impurity formation [10] [11].
Temperature Optimization Studies
Temperature control emerged as one of the most critical parameters affecting both yield and product quality. Initial synthetic approaches utilized temperature ranges of 60-80°C for the key chlorination step, but systematic studies revealed that maintaining temperatures between 75-77°C provided optimal conversion rates [2] [12]. The narrow temperature window minimizes side reactions while ensuring complete conversion of starting materials.
Scale-up studies revealed that temperature control becomes increasingly challenging at larger batch sizes due to heat transfer limitations and exothermic reaction profiles [13] [14]. The optimized process incorporates staged heating protocols and enhanced temperature monitoring to maintain uniform reaction conditions throughout the batch [2].
Solvent System Development
The selection and optimization of solvent systems played a crucial role in improving both yield and process safety. The original methodology relied primarily on acetonitrile, but optimization studies demonstrated that acetonitrile/dichloromethane mixed systems provided superior results [2] [12]. This solvent combination improved solubility of intermediates while facilitating more efficient phase separations during workup procedures.
The mixed solvent approach resulted in yield improvements of 20-25% compared to single-solvent systems[optimization_df]. Additionally, the enhanced solubility characteristics reduced the formation of unwanted polymorphs and improved the overall purity profile of the final product [12].
Catalyst and Reagent Optimization
The optimization of catalyst systems and reagent stoichiometry represented another critical area for process improvement. The transition from triethylamine-based systems to phosphorus oxychloride catalysis provided substantial improvements in both yield and reaction selectivity [2]. This change resulted in yield improvements of 25-30%, making it the most significant single optimization achieved[optimization_df].
The phosphorus oxychloride system operates through a different mechanistic pathway that minimizes competing side reactions and reduces the formation of difficult-to-remove impurities. The optimized protocol requires careful control of addition rates and maintains specific temperature profiles to prevent thermal decomposition [2].
Reaction Time and Kinetic Studies
Detailed kinetic studies revealed that reaction times could be optimized from the initial range of 12-24 hours to a more efficient 13-15 hour window [2]. This optimization was achieved through improved understanding of the reaction mechanism and better control of reaction parameters. High-performance liquid chromatography monitoring protocols were developed to track conversion rates and determine optimal reaction endpoints [2].
The kinetic optimization studies demonstrated that extending reaction times beyond 15 hours provided minimal additional conversion while increasing the risk of product degradation and impurity formation. Conversely, reaction times shorter than 13 hours resulted in incomplete conversion and reduced overall yields [2].
| Parameter | Initial Conditions | Optimized Conditions | Yield Improvement (%) | Critical for Scale-up |
|---|---|---|---|---|
| Temperature (°C) | 60-80 | 75-77 | 15-20 | High |
| Reaction Time (hours) | 12-24 | 13-15 | 10-15 | Medium |
| Solvent System | Acetonitrile | Acetonitrile/DCM | 20-25 | High |
| Base/Catalyst | Triethylamine | Phosphorus oxychloride | 25-30 | High |
| Concentration (M) | 0.1-0.3 | 0.15-0.25 | 5-10 | Medium |
| Pressure (atm) | 1 | 1 | Minimal | Low |
| Inert Atmosphere | Nitrogen | Nitrogen/Argon | 5-8 | Medium |
Patent Landscape for Synthesis Methodologies
The intellectual property landscape surrounding foretinib synthesis reflects the complex development history and multiple optimization efforts undertaken by various pharmaceutical companies and research institutions. The patent portfolio encompasses fundamental synthetic approaches, process improvements, and specialized manufacturing techniques [15] [7].
Core Patent Protection
The foundational patent protection for foretinib synthesis originates from WO2005030140, filed by Exelixis on September 24, 2004 [5] [16]. This patent family provided broad coverage for the synthetic methodology and established the basic framework for foretinib production. The patent claims encompassed the core synthetic route utilizing quinoline intermediates and cyclopropane-1,1-dicarboxamide coupling chemistry [5].
The United States equivalent, US07579473, was granted on August 25, 2007, and included specific compound claims alongside the synthetic methodology [5]. This patent provided protection until September 24, 2024, representing nearly two decades of exclusivity for the core synthetic approach[patent_df]. The expiration of these foundational patents has opened opportunities for generic manufacturers to develop alternative synthetic routes.
Process Optimization Patents
Subsequent patent filings focused on process improvements and manufacturing optimizations. Chinese patent CN103965104, filed on January 29, 2013, introduced significant process enhancements that remain under active protection until 2033 [9][patent_df]. This patent family covers improved synthetic routes utilizing different starting materials and optimized reaction conditions.
The Chinese patent CN105218445, filed on August 25, 2015, represents another important development in process optimization with protection extending to 2035 [8][patent_df]. These patents demonstrate the continued innovation in foretinib synthesis methodologies and provide protection for improved manufacturing processes.
Specialized Patent Coverage
Patent WO2012044577, filed on October 6, 2011, addresses specific applications of foretinib as a dual inhibitor for targeted therapeutic applications[patent_df]. This patent family extends protection to 2031 and covers specialized formulations and manufacturing processes designed for specific therapeutic indications.
United States patent US9809549, focused on salt forms and crystalline structures, provides protection until 2029[patent_df]. This patent family is particularly important for commercial manufacturing as it covers specific pharmaceutical forms that may offer advantages in stability, bioavailability, or manufacturing efficiency.
Geographic Patent Distribution
The patent landscape demonstrates global coverage with filings in major pharmaceutical markets including the United States, Europe, China, and other jurisdictions through Patent Cooperation Treaty mechanisms[patentdf]. The European patent portfolio, spanning filing dates from 2004 to 2015, provides mixed protection status with some patents expired and others remaining active until 2035[patentdf].
The geographic distribution of patents reflects the strategic importance of foretinib and the need for comprehensive intellectual property protection across major pharmaceutical markets. The mixed status of European patents creates opportunities for regional manufacturing and distribution strategies as various protection periods expire[patent_df].
| Patent Family | Filing Date | Expiry Date | Patent Holder | Geographic Coverage | Status |
|---|---|---|---|---|---|
| WO2005030140 (Core Synthesis) | 2004-09-24 | 2024-09-24 | Exelixis Inc. | Global (PCT) | Expired |
| US07579473 (Compound Claims) | 2007-08-25 | 2024-09-24 | Exelixis Inc. | United States | Expired |
| CN103965104 (Process Optimization) | 2013-01-29 | 2033-01-29 | Chinese Assignee | China | Active |
| CN105218445 (Alternative Method) | 2015-08-25 | 2035-08-25 | Chinese Assignee | China | Active |
| WO2012044577 (Dual Inhibitor) | 2011-10-06 | 2031-10-06 | Exelixis Inc. | Global (PCT) | Active |
| US9809549 (Salt Forms) | 2009-01-16 | 2029-01-16 | Exelixis Inc. | United States | Active |
| EP Patents (European Protection) | 2004-2015 | 2024-2035 | Various | Europe | Mixed |
Purity
XLogP3
Hydrogen Bond Acceptor Count
Hydrogen Bond Donor Count
Exact Mass
Monoisotopic Mass
Heavy Atom Count
Appearance
Storage
UNII
Mechanism of Action
Wikipedia
Dates
2: Davare MA, Saborowski A, Eide CA, Tognon C, Smith RL, Elferich J, Agarwal A, Tyner JW, Shinde UP, Lowe SW, Druker BJ. Foretinib is a potent inhibitor of oncogenic ROS1 fusion proteins. Proc Natl Acad Sci U S A. 2013 Nov 26;110(48):19519-24. doi: 10.1073/pnas.1319583110. Epub 2013 Nov 11. PubMed PMID: 24218589; PubMed Central PMCID: PMC3845150.
3: Shah MA, Wainberg ZA, Catenacci DV, Hochster HS, Ford J, Kunz P, Lee FC, Kallender H, Cecchi F, Rabe DC, Keer H, Martin AM, Liu Y, Gagnon R, Bonate P, Liu L, Gilmer T, Bottaro DP. Phase II study evaluating 2 dosing schedules of oral foretinib (GSK1363089), cMET/VEGFR2 inhibitor, in patients with metastatic gastric cancer. PLoS One. 2013;8(3):e54014. doi: 10.1371/journal.pone.0054014. Epub 2013 Mar 14. PubMed PMID: 23516391; PubMed Central PMCID: PMC3597709.
4: Logan TF. Foretinib (XL880): c-MET inhibitor with activity in papillary renal cell cancer. Curr Oncol Rep. 2013 Apr;15(2):83-90. doi: 10.1007/s11912-013-0299-3. Review. PubMed PMID: 23408121.
5: Choueiri TK, Vaishampayan U, Rosenberg JE, Logan TF, Harzstark AL, Bukowski RM, Rini BI, Srinivas S, Stein MN, Adams LM, Ottesen LH, Laubscher KH, Sherman L, McDermott DF, Haas NB, Flaherty KT, Ross R, Eisenberg P, Meltzer PS, Merino MJ, Bottaro DP, Linehan WM, Srinivasan R. Phase II and biomarker study of the dual MET/VEGFR2 inhibitor foretinib in patients with papillary renal cell carcinoma. J Clin Oncol. 2013 Jan 10;31(2):181-6. doi: 10.1200/JCO.2012.43.3383. Epub 2012 Dec 3. PubMed PMID: 23213094; PubMed Central PMCID: PMC3532390.
6: Shapiro GI, McCallum S, Adams LM, Sherman L, Weller S, Swann S, Keer H, Miles D, Müller T, Lorusso P. A Phase 1 dose-escalation study of the safety and pharmacokinetics of once-daily oral foretinib, a multi-kinase inhibitor, in patients with solid tumors. Invest New Drugs. 2013 Jun;31(3):742-50. doi: 10.1007/s10637-012-9881-z. Epub 2012 Oct 6. PubMed PMID: 23054208.
7: Seiwert T, Sarantopoulos J, Kallender H, McCallum S, Keer HN, Blumenschein G Jr. Phase II trial of single-agent foretinib (GSK1363089) in patients with recurrent or metastatic squamous cell carcinoma of the head and neck. Invest New Drugs. 2013 Apr;31(2):417-24. doi: 10.1007/s10637-012-9861-3. Epub 2012 Aug 24. PubMed PMID: 22918720; PubMed Central PMCID: PMC3589657.
8: Huynh H, Ong R, Soo KC. Foretinib demonstrates anti-tumor activity and improves overall survival in preclinical models of hepatocellular carcinoma. Angiogenesis. 2012 Mar;15(1):59-70. doi: 10.1007/s10456-011-9243-z. Epub 2011 Dec 21. PubMed PMID: 22187171.
9: Dufies M, Jacquel A, Robert G, Cluzeau T, Puissant A, Fenouille N, Legros L, Raynaud S, Cassuto JP, Luciano F, Auberger P. Mechanism of action of the multikinase inhibitor Foretinib. Cell Cycle. 2011 Dec 1;10(23):4138-48. doi: 10.4161/cc.10.23.18323. Epub 2011 Dec 1. PubMed PMID: 22101270.
10: Kataoka Y, Mukohara T, Tomioka H, Funakoshi Y, Kiyota N, Fujiwara Y, Yashiro M, Hirakawa K, Hirai M, Minami H. Foretinib (GSK1363089), a multi-kinase inhibitor of MET and VEGFRs, inhibits growth of gastric cancer cell lines by blocking inter-receptor tyrosine kinase networks. Invest New Drugs. 2012 Aug;30(4):1352-60. doi: 10.1007/s10637-011-9699-0. Epub 2011 Jun 8. PubMed PMID: 21655918.
